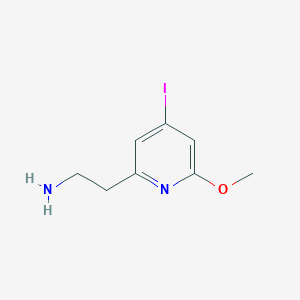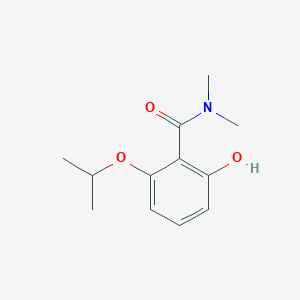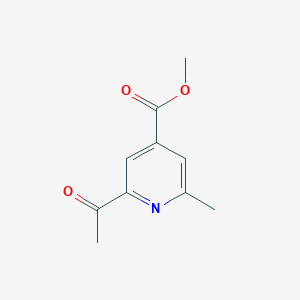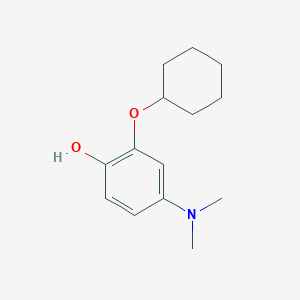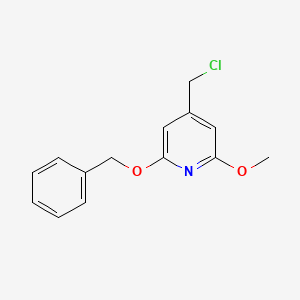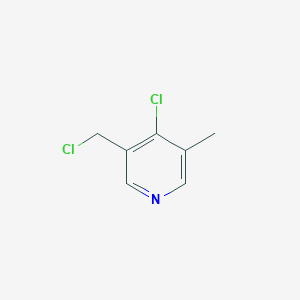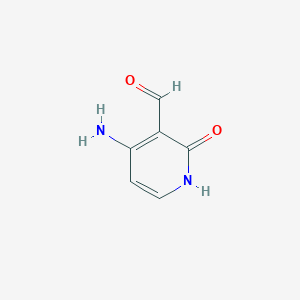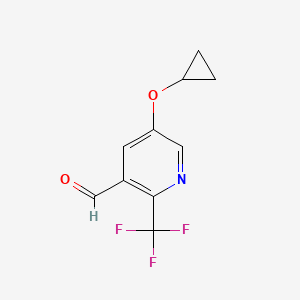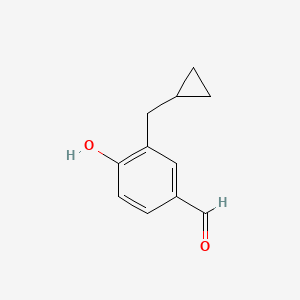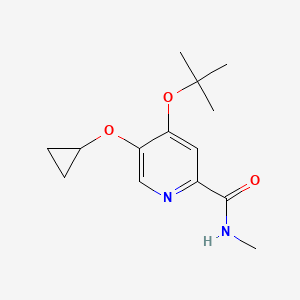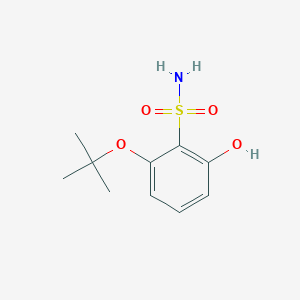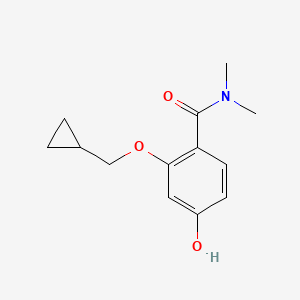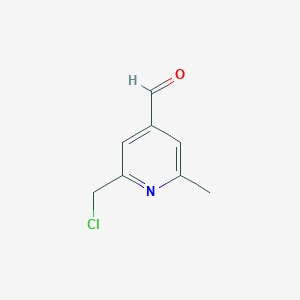
2-(Chloromethyl)-6-methylisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-methylisonicotinaldehyde is an organic compound that belongs to the class of heterocyclic aromatic aldehydes It is characterized by the presence of a chloromethyl group and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylisonicotinaldehyde typically involves the chloromethylation of 6-methylisonicotinaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methylisonicotinaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of 2-(Chloromethyl)-6-methylisonicotinic acid.
Reduction: Formation of 2-(Chloromethyl)-6-methylisonicotinalcohol.
Scientific Research Applications
2-(Chloromethyl)-6-methylisonicotinaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.
Material Science: It is utilized in the preparation of functional materials, including polymers and dyes.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methylisonicotinaldehyde and its derivatives involves interactions with various molecular targets. For instance, the compound can inhibit enzymes by forming covalent bonds with nucleophilic residues in the active site. Additionally, its derivatives may interact with cellular receptors or DNA, leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-1,3-dioxolane
- 2-(Chloromethyl)pyridine
- 6-Methylisonicotinaldehyde
Comparison
2-(Chloromethyl)-6-methylisonicotinaldehyde is unique due to the presence of both a chloromethyl and a methyl group on the pyridine ring. This structural feature allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-(chloromethyl)-6-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO/c1-6-2-7(5-11)3-8(4-9)10-6/h2-3,5H,4H2,1H3 |
InChI Key |
HBDMUTJVINCQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


